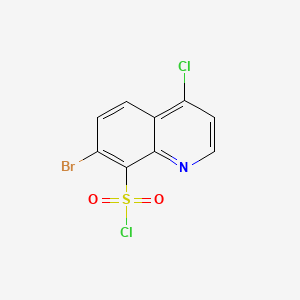
7-Bromo-4-chloroquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.01 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 7-Bromo-4-chloroquinoline-8-sulfonyl chloride typically involves the reaction of 7-Bromo-4-chloroquinoline with chlorosulfonic acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
7-Bromo-4-chloroquinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloroquinoline-8-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biological molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Bromo-4-chloroquinoline-8-sulfonyl chloride include:
8-Bromo-4-chloroquinoline: This compound has similar structural features but lacks the sulfonyl chloride group, which affects its reactivity and applications.
4,7-Dichloroquinoline: This compound has two chlorine atoms instead of a bromine and a chlorine atom, leading to different chemical properties and uses.
6-Bromo-4-chloroquinoline: This compound has the bromine and chlorine atoms in different positions, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which makes it a versatile intermediate in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H4BrCl2NO2S |
|---|---|
Molekulargewicht |
341.01 g/mol |
IUPAC-Name |
7-bromo-4-chloroquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-6-2-1-5-7(11)3-4-13-8(5)9(6)16(12,14)15/h1-4H |
InChI-Schlüssel |
JALRUOMSIHACHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)

![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
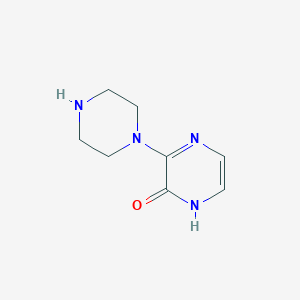
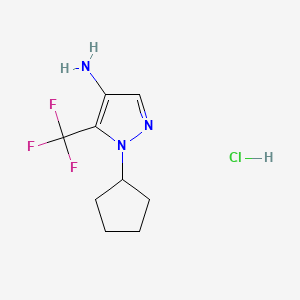
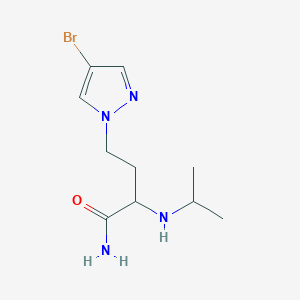

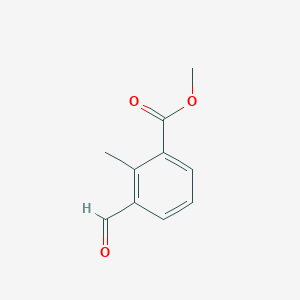
![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)
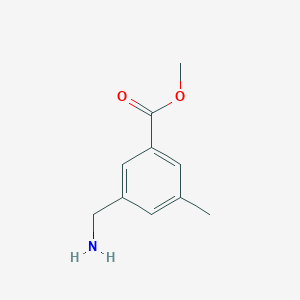
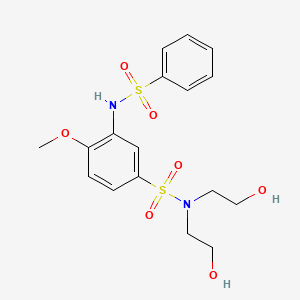
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)
